4-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione
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Overview
Description
The compound “5-(1,3-benzodioxol-5-yl)-3-(2-methylphenyl)-1H-imidazole-2-thione” is a complex organic molecule. It contains several functional groups including a 1,3-benzodioxole, a 2-methylphenyl group, and a 1H-imidazole-2-thione group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The presence of the imidazole ring suggests that the compound might exhibit aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring, for example, is a site of potential nucleophilic attack. The thione group could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the effectiveness of benzimidazole derivatives in corrosion inhibition. For instance, a study by Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. Their findings highlighted the formation of a protective layer on the metal surface, confirmed by various analytical techniques, including electrochemical and surface analyses (Ammal, Prajila, & Joseph, 2018). This research suggests potential applications of imidazole-thione derivatives in protecting metals against corrosion, particularly in acidic environments.
Polymer Science and Materials Chemistry
In polymer science, the synthesis of novel copolymers incorporating imidazole units has been reported. Qin et al. (2009) designed and synthesized an alternating copolymer, demonstrating its application as a donor material in high-efficiency polymer solar cells. This work underlines the role of imidazole derivatives in developing new materials for solar energy conversion, highlighting their contribution to the advancement of renewable energy technologies (Qin et al., 2009).
Medicinal Chemistry and Drug Design
Imidazole derivatives have been extensively investigated for their medicinal properties. For example, the synthesis and evaluation of imidazolidineiminothione and imidazolidin-2-one derivatives for antibacterial and antifungal activities were conducted by Ammar et al. (2016). The study identified compounds with significant antimicrobial activities, indicating the potential of imidazole-based compounds in developing new antimicrobial agents (Ammar et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(2-methylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-4-2-3-5-14(11)19-9-13(18-17(19)22)12-6-7-15-16(8-12)21-10-20-15/h2-9H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWMUDQPGUDWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(NC2=S)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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